molecular formula C19H29N3O3 B2668409 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide CAS No. 439096-74-9

4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2668409
CAS No.: 439096-74-9
M. Wt: 347.459
InChI Key: YVVLMIYCPDFXJD-UHFFFAOYSA-N
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Description

4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylcarbonyl group, a morpholinopropyl chain, and a pyrrole carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves a multi-step process:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyclohexylcarbonyl Group: This step involves the acylation of the pyrrole ring using cyclohexanoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholinopropyl Chain: The final step is the coupling of the morpholinopropyl group to the pyrrole carboxamide. This can be achieved through a nucleophilic substitution reaction using 3-chloropropylmorpholine and the pyrrole carboxamide intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

Medically, this compound has potential as a lead compound in drug discovery. Its ability to interact with biological targets could be harnessed to develop new therapeutics for various diseases.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The cyclohexylcarbonyl group and morpholinopropyl chain can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylcarbonyl)-N-(2-morpholinoethyl)-1H-pyrrole-2-carboxamide
  • 4-(Cyclohexylcarbonyl)-N-(4-morpholinobutyl)-1H-pyrrole-2-carboxamide

Uniqueness

Compared to similar compounds, 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide offers a unique balance of hydrophobic and hydrophilic properties due to its cyclohexylcarbonyl and morpholinopropyl groups. This balance can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(cyclohexanecarbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-18(15-5-2-1-3-6-15)16-13-17(21-14-16)19(24)20-7-4-8-22-9-11-25-12-10-22/h13-15,21H,1-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVLMIYCPDFXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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